molecular formula C9H11BF2O3 B1392837 (2,3-Difluoro-4-propoxyphenyl)boronic acid CAS No. 212837-49-5

(2,3-Difluoro-4-propoxyphenyl)boronic acid

Cat. No. B1392837
CAS RN: 212837-49-5
M. Wt: 215.99 g/mol
InChI Key: CWSUICOAENAGCO-UHFFFAOYSA-N
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Description

“(2,3-Difluoro-4-propoxyphenyl)boronic acid” is a type of boronic acid. Boronic acids are organic compounds that are related to boric acid (B(OH)3) in which one of the three hydroxyl groups (−OH) is replaced by an alkyl or aryl group . They have unique physicochemical and electronic characteristics . Boronic acids are considered Lewis acids, having a pKa value of 4–10 .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Molecular Structure Analysis

The general structure of a boronic acid, where R is a substituent . In “(2,3-Difluoro-4-propoxyphenyl)boronic acid”, the R group is a 2,3-difluoro-4-propoxyphenyl group.


Chemical Reactions Analysis

Boronic acids can act as electrophiles and be attacked by nucleophilic groups . They have been used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling .

Scientific Research Applications

Sensing Applications

Boronic acids, including (2,3-Difluoro-4-propoxyphenyl)boronic acid, are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . (2,3-Difluoro-4-propoxyphenyl)boronic acid could potentially be used for this purpose.

Protein Manipulation and Modification

Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling . Given its specific properties, (2,3-Difluoro-4-propoxyphenyl)boronic acid could be used in this context.

Separation Technologies

Boronic acids have been used for electrophoresis of glycated molecules . (2,3-Difluoro-4-propoxyphenyl)boronic acid, with its unique properties, could potentially enhance this process.

Development of Therapeutics

Boronic acids are being explored in the development of therapeutics . Given its specific properties, (2,3-Difluoro-4-propoxyphenyl)boronic acid could potentially be used in the development of new therapeutic agents.

Controlled Release of Insulin

Boronic acids have been employed in polymers for the controlled release of insulin . (2,3-Difluoro-4-propoxyphenyl)boronic acid could potentially be used in this application due to its unique properties.

Mechanism of Action

The unique feature of boronic acids is that they are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc. (molecules with vicinal, (1,2) or occasionally (1,3) substituted Lewis base donors (alcohol, amine, carboxylate)) .

Future Directions

The interest in boronic acids has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(2,3-difluoro-4-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF2O3/c1-2-5-15-7-4-3-6(10(13)14)8(11)9(7)12/h3-4,13-14H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSUICOAENAGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OCCC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678922
Record name (2,3-Difluoro-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Difluoro-4-propoxyphenyl)boronic acid

CAS RN

212837-49-5
Record name (2,3-Difluoro-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluoro-4-propoxyphenylboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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